molecular formula C15H22N2O3S B7641721 (2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone

(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone

Cat. No. B7641721
M. Wt: 310.4 g/mol
InChI Key: WBAVWJTXJZFDQB-ZDUSSCGKSA-N
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Description

(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone, also known as DSP-4, is a compound that has been widely used in scientific research due to its ability to selectively damage noradrenergic neurons in the brain.

Mechanism of Action

(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone selectively damages noradrenergic neurons in the brain by binding to and inhibiting the norepinephrine transporter (NET), which is responsible for the reuptake of noradrenaline into presynaptic neurons. This results in an accumulation of noradrenaline in the synaptic cleft, which can lead to oxidative stress and ultimately neuronal damage.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons in the locus coeruleus results in a decrease in noradrenaline levels in the brain. This has been shown to have a variety of effects on physiological and behavioral processes, including alterations in sleep patterns, cognitive function, and emotional processing. Additionally, this compound has been shown to have neuroprotective effects in certain contexts, such as in animal models of stroke.

Advantages and Limitations for Lab Experiments

One major advantage of using (2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone in lab experiments is its selectivity for noradrenergic neurons in the locus coeruleus. This allows for precise manipulation of the noradrenergic system without affecting other neurotransmitter systems. However, it is important to note that the effects of this compound can be variable depending on the dose and timing of administration. Additionally, the use of this compound in animal models may not fully replicate the effects of noradrenergic dysfunction in humans.

Future Directions

There are a number of potential future directions for research involving (2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone. One area of interest is the role of noradrenaline in psychiatric disorders, such as depression and anxiety. Additionally, the neuroprotective effects of this compound in stroke models suggest that it may have potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the effects of this compound on the noradrenergic system and its potential limitations as a research tool.

Synthesis Methods

(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 4-methylsulfonylbenzaldehyde to form the corresponding hydrazone intermediate. This intermediate is then reacted with the chiral auxiliary (S)-(-)-α-methylbenzylamine to yield the final product.

Scientific Research Applications

(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone has been used extensively in scientific research as a tool to study the noradrenergic system in the brain. Specifically, it has been used to selectively damage noradrenergic neurons in the locus coeruleus, which is the major source of noradrenaline in the brain. This damage results in a decrease in noradrenaline levels in the brain and has been used to study the role of noradrenaline in a variety of physiological and behavioral processes.

properties

IUPAC Name

(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-5-6-14(12(2)9-11)15(18)16-7-8-17(13(3)10-16)21(4,19)20/h5-6,9,13H,7-8,10H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAVWJTXJZFDQB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1S(=O)(=O)C)C(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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